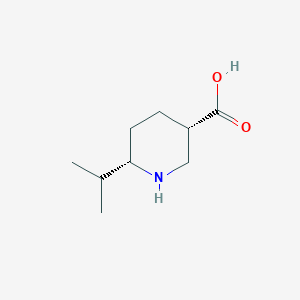![molecular formula C10H12BrNO B6600969 rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis CAS No. 2089246-49-9](/img/structure/B6600969.png)
rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis, also known as rac-ABDI, is a synthetic compound that has been widely studied for its potential applications in scientific research. Rac-ABDI is a chiral compound, meaning it has two mirror-image forms that are non-superimposable on each other. Its unique properties make it an attractive choice for research purposes, as it can be used to study both the physical and chemical properties of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Rac-ABDI has been studied for its potential applications in scientific research. It has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis has been used as a chiral ligand in palladium-catalyzed reactions, allowing for the synthesis of a variety of compounds with desired stereoselectivity. In biochemistry, this compound has been used to study the structure and function of proteins, as well as their interactions with other molecules. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as their potential therapeutic uses.
Wirkmechanismus
The mechanism of action of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis is not yet fully understood. However, it is believed that the compound binds to proteins in the body, allowing it to interact with other molecules and affect their activity. For example, this compound has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. By binding to this enzyme, this compound can affect the activity of the enzyme, which can in turn affect the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme cytochrome P450. This inhibition can affect the metabolism of drugs in the body, as well as the activity of other enzymes involved in the metabolism of drugs. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis in laboratory experiments has several advantages and limitations. One advantage is that this compound is a chiral compound, meaning it has two mirror-image forms that are non-superimposable on each other. This makes it an attractive choice for research purposes, as it can be used to study both the physical and chemical properties of a variety of compounds. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is not widely available, meaning it may be difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in laboratory experiments. Finally, the compound is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis in scientific research. One potential application is in drug design, as this compound has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, this compound could be used to study the structure and function of proteins, as well as their interactions with other molecules. Finally, this compound could be used to study the effects of various drugs on the body, as well as their potential therapeutic uses.
Synthesemethoden
The synthesis of rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis can be achieved through a variety of methods, including the use of a palladium-catalyzed reaction and the use of a palladium-catalyzed reaction with a chiral ligand. The most common synthesis route involves the use of a palladium-catalyzed reaction with a chiral ligand, which is a compound that binds to the palladium catalyst in such a way that it induces the desired stereoselectivity of the reaction. In this case, the ligand is a chiral diamine, which binds to the palladium catalyst and induces the desired stereoselectivity of the reaction to produce this compound.
Eigenschaften
IUPAC Name |
[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2/t7-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVATOMCWFABCU-OIBJUYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=C1C=C(C=C2)Br)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)


![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)


![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)